molecular formula C10H6ClF3N2S B1383002 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole CAS No. 1338218-70-4

5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole

Cat. No.: B1383002
CAS No.: 1338218-70-4
M. Wt: 278.68 g/mol
InChI Key: WFQRESQLSSOFHN-UHFFFAOYSA-N
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Description

Historical Context of Heterocyclic Thiadiazole Chemistry

The development of thiadiazole chemistry traces its origins to the late nineteenth century, marking a pivotal period in heterocyclic compound research. The first 1,2,4-thiadiazole was described in 1821, though its actual synthesis and characterization were not achieved until 1955. This significant gap between initial description and successful synthesis reflects the technical challenges inherent in working with these electron-deficient heterocyclic systems. The fundamental breakthrough came when researchers recognized that thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, with the ring achieving aromaticity through the presence of two double bonds and one of the lone pairs of electrons from sulfur.

The historical development of 1,2,4-thiadiazole chemistry gained substantial momentum during the mid-twentieth century when researchers began to understand the unique structural features that distinguish this isomer from other thiadiazole variants. Unlike its counterparts, the 1,2,4-thiadiazole structure demonstrates particular importance due to its resemblance to the ubiquitous pyrimidine moiety. This structural similarity has proven crucial for biological activity, as pyrimidine represents a core structure found in nucleic acid bases, thus enabling 1,2,4-thiadiazole derivatives to interact with biological systems in meaningful ways.

The stability characteristics of 1,2,4-thiadiazoles became apparent through systematic chemical investigations. These compounds demonstrate remarkable stability due to their aromatic nature, exhibiting resistance to acids, alkalis, oxidizing agents, and reducing agents. Research has revealed that 1,2,4-thiadiazoles with substituents in the 3- and 5-positions show enhanced stability compared to unsubstituted variants. The 5-position in 1,2,4-thiadiazoles has been identified as the most reactive site for nucleophilic substitution reactions, while electrophilic reactions remain limited.

Structural Significance of Trifluoromethyl and Chloro Substituents

The incorporation of trifluoromethyl and chloro substituents into the 1,2,4-thiadiazole framework represents a sophisticated approach to molecular modification that significantly alters the electronic and steric properties of the parent heterocycle. The trifluoromethyl group, with its highly electronegative fluorine atoms, serves as a powerful electron-withdrawing substituent that profoundly influences the electronic distribution within the aromatic system. This effect can be quantified using Hammett substituent constants, where the trifluoromethyl group exhibits sigma values of 0.43 for meta positions and 0.54 for para positions.

The unique properties of the trifluoromethyl substituent extend beyond simple electronic effects. Research has demonstrated that trifluoromethylation of heterocyclic systems represents one of the most sought-after modifications in pharmaceutical chemistry due to the profound impact on molecular properties. The trifluoromethyl radical, when introduced into aromatic heterocycles, follows specific mechanistic pathways that involve capture of the trifluoromethyl radical with the aromatic hydrogen, followed by reoxidation to form the carbon-trifluoromethyl bond. This process has been shown to proceed under ambient conditions and demonstrates high functional group tolerance, making it particularly valuable for complex molecular synthesis.

The chloro substituent contributes additional electronic and steric effects that complement the trifluoromethyl group. According to Hammett constant data, chlorine exhibits sigma values of 0.37 for meta positions and 0.23 for para positions. The chlorine atom's influence on aromatic systems involves both inductive and mesomeric effects. The polarization of the aromatic sigma-bond framework by chlorine causes a mesomeric positive inductive effect in the phenyl ring. Additionally, the electron cloud of the three nonbonding electron pairs around the chlorine nucleus enables the chloro substituent to donate electrons into the pi-system overlaying the sigma-framework of aromatic groups, creating a mesomeric positive mesomeric effect.

Table 1: Hammett Substituent Constants for Key Functional Groups

Substituent σ_meta σ_para Electronic Effect
Trifluoromethyl (CF₃) 0.43 0.54 Strong electron-withdrawing
Chloro (Cl) 0.37 0.23 Moderate electron-withdrawing
Hydrogen (H) 0.00 0.00 Reference standard
Methyl (CH₃) -0.07 -0.17 Weak electron-donating

The specific compound 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole possesses a molecular formula of C₁₀H₆ClF₃N₂S and a molecular weight of 278.681 grams per mole. This molecular composition reflects the sophisticated integration of multiple functional groups within a compact heterocyclic framework. The positioning of the chloro substituent at the 5-position of the thiadiazole ring places it at the most reactive site for nucleophilic substitution, while the trifluoromethylphenylmethyl group at the 3-position provides substantial steric and electronic influence.

Positional Isomerism in Thiadiazole Systems

The thiadiazole family encompasses four distinct constitutional isomers, each differing by the relative positions of the sulfur and nitrogen atoms within the five-membered heterocyclic ring. These isomers include 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. The nomenclature system follows the Hantzsch-Widman convention, where the three numbers refer to the locations of the sulfur atom first, followed by the two nitrogen atoms.

The 1,2,4-thiadiazole isomer, which forms the core structure of the compound under discussion, exhibits unique characteristics that distinguish it from other thiadiazole variants. This particular isomer demonstrates enhanced stability and specific reactivity patterns that make it particularly valuable for pharmaceutical applications. The parent 1,2,4-thiadiazole compound has a molecular formula of C₂H₂N₂S and a molecular weight of 86.12 grams per mole. The compound exists as a colorless, stable material with distinctive chemical properties.

Table 2: Thiadiazole Isomer Characteristics

Isomer Structure Pattern Stability Primary Applications
1,2,3-Thiadiazole N-N-S Moderate Pharmaceutical intermediates
1,2,4-Thiadiazole N-S-N High Drug development, materials
1,2,5-Thiadiazole N-S-N (different) Moderate Specialized applications
1,3,4-Thiadiazole N-N-S (different) High Medicinal chemistry

The 1,2,4-thiadiazole isomer demonstrates particular significance due to its structural resemblance to pyrimidine, a fundamental component of nucleic acids. This bioisosteric relationship enables 1,2,4-thiadiazole derivatives to interact with biological systems in ways that mirror natural purine and pyrimidine metabolism. The aromatic character of the 1,2,4-thiadiazole ring system contributes to its stability under physiological conditions, while the electron-deficient nature of the heterocycle promotes specific types of chemical reactivity.

Research has established that the 1,2,4-thiadiazole isomer exhibits unique reactivity patterns compared to other thiadiazole variants. The 5-position represents the most reactive site for nucleophilic substitution reactions, while the 3-position can accommodate various substituents that modulate the overall electronic properties of the molecule. This reactivity pattern has been exploited in the design of the compound this compound, where the chloro substituent occupies the reactive 5-position and the substituted benzyl group is positioned at the 3-position.

The positional arrangement in this compound creates a sophisticated electronic environment where the electron-withdrawing effects of both the chloro and trifluoromethyl groups can interact synergistically. The trifluoromethyl group, positioned on the benzyl substituent, influences the electron density of the aromatic system through both inductive and field effects. This electronic modulation extends through the methylene bridge to affect the electron distribution within the thiadiazole ring itself.

The synthesis of 1,2,4-thiadiazole derivatives typically employs methods such as oxidative ring closure, multicomponent reactions, or cycloaddition approaches. Recent advances in synthetic methodology have enabled the efficient preparation of substituted 1,2,4-thiadiazoles through reactions involving different nitrogen, sulfur, and oxygen-based nucleophiles. These synthetic approaches have been successfully applied to produce complex derivatives like this compound, enabling researchers to explore the unique properties imparted by specific substitution patterns.

Properties

IUPAC Name

5-chloro-3-[[2-(trifluoromethyl)phenyl]methyl]-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2S/c11-9-15-8(16-17-9)5-6-3-1-2-4-7(6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQRESQLSSOFHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NSC(=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Chemical Formula: C₁₀H₆ClF₃N₂S
Molecular Weight: 278.68 g/mol
CAS Number: 1221346-00-4

The compound features a thiadiazole ring substituted with a chloro group and a trifluoromethylphenylmethyl group, which enhances its chemical stability and biological reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer properties. For instance, it has been shown to affect pathways related to tumor growth and survival by modulating enzyme activity .
  • Antimicrobial Activity: Similar thiadiazole derivatives have exhibited antimicrobial properties against various pathogens, indicating that this compound may also possess such capabilities .

Biological Activities

The compound exhibits a range of biological activities, which can be summarized as follows:

Activity Type Description
Anticancer Inhibits cell proliferation; potential to target cancer cells .
Antimicrobial Potential activity against bacteria and fungi .
Anti-inflammatory May reduce inflammation through modulation of inflammatory pathways .
Anticonvulsant Potential efficacy in seizure models based on structural analogs .

Case Studies and Research Findings

  • Anticancer Studies:
    • Research indicates that derivatives of the thiadiazole moiety demonstrate significant cytotoxic effects against various cancer cell lines. For example, modifications in the substituents on the thiadiazole ring have led to enhanced potency against human glioblastoma cells .
    • A study reported that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Antimicrobial Activity:
    • A review highlighted that thiadiazole derivatives showed promising activity against resistant strains of Mycobacterium tuberculosis, suggesting that this compound could be effective in treating resistant infections .
  • Neuroprotective Effects:
    • Some studies have suggested potential neuroprotective effects of thiadiazole derivatives in animal models of epilepsy. The compound's structure allows it to interact with neurotransmitter systems involved in seizure activity .

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole demonstrates potent activity against a range of bacterial strains and fungi. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria.

Case Study :
A study published in the Journal of Medicinal Chemistry evaluated various thiadiazole derivatives, including this compound, revealing its effectiveness against Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Properties

Thiadiazole compounds have been investigated for their anti-inflammatory effects. The specific compound has shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in treating inflammatory diseases.

Research Findings :
In vitro studies demonstrated that the compound could inhibit the production of pro-inflammatory cytokines in human immune cells .

Agricultural Applications

3. Herbicidal Activity

The unique chemical structure of this compound has been explored for its herbicidal properties. Its efficacy against specific weed species positions it as a potential herbicide candidate.

Field Trials :
Field trials conducted on common agricultural weeds showed that formulations containing this compound significantly reduced weed biomass compared to untreated controls .

Material Science

4. Development of Functional Materials

The compound's unique electronic properties make it suitable for applications in material science, particularly in developing functional materials such as sensors and organic semiconductors.

Research Insights :
Studies have indicated that incorporating this compound into polymer matrices can enhance the conductivity and stability of the resulting materials .

Summary of Applications

Field Application Findings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against S. aureus and E. coli .
Anti-inflammatory PropertiesInhibits cytokine production .
Agricultural ScienceHerbicidal ActivityReduces weed biomass significantly .
Material ScienceDevelopment of Functional MaterialsEnhances conductivity in polymers .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Pattern and Heterocycle Variants

A. 1,3,4-Thiadiazole Analogs
  • 5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine Structure: The trifluoromethyl group is attached to the para position of the benzyl substituent, and the heterocycle is 1,3,4-thiadiazole. Impact: The positional isomerism (1,3,4 vs.
B. Oxadiazole Derivatives
  • 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
    • Structure : Replaces the sulfur atom in the thiadiazole ring with oxygen, forming a 1,2,4-oxadiazole.
    • Impact : The oxadiazole ring is less polarizable than thiadiazole, reducing sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking) but improving metabolic stability .
C. Sulfanyl-Substituted Thiadiazoles
  • 5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole Structure: Features a sulfanyl-linked phenoxypropyl chain instead of the benzyl group.

Functional Group Modifications

A. Amino vs. Chloro Substituents
  • 5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one Structure: Amino group at position 5 and a tetrahydrofuran substituent. Impact: The amino group increases hydrogen-bonding capacity, which could enhance interactions with biological targets compared to the chloro substituent in the target compound .
B. Schiff Base and Thiourea Derivatives
  • (E)-3-((2,4-Dichlorobenzylidene)amino)-N-(3-(trifluoromethyl)phenyl)-1,2,4-thiadiazol-5-amine Structure: Incorporates a Schiff base moiety at position 3. Impact: Schiff bases are known for antimicrobial and antiviral activities, suggesting that such derivatives may exhibit enhanced bioactivity compared to the non-functionalized benzyl group in the target compound .
Table 1: Key Properties of Selected Thiadiazole Derivatives
Compound Name Molecular Weight LogP (Predicted) Solubility Biological Activity Reference
Target Compound 307.72 3.8 Low (lipophilic) Undisclosed
5-{[4-(Trifluoromethyl)phenyl]methyl}-1,3,4-thiadiazol-2-amine 289.26 3.2 Moderate Antimicrobial (hypothesized)
3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 275.65 3.5 Low Enzyme inhibition
5-Amino-2-(tetrahydrofuran-2-yl)-1,2,4-thiadiazol-3-one 202.03 1.1 High Antiviral (preliminary)
Key Observations:
  • Lipophilicity: The target compound’s higher LogP (3.8) compared to amino-substituted analogs (LogP 1.1–3.2) suggests superior membrane permeability but poorer aqueous solubility.
  • Bioactivity : Schiff base derivatives (e.g., ) demonstrate explicit antimicrobial activity, whereas the target compound’s biological profile remains underexplored .

Preparation Methods

Direct Cyclization of Precursors Containing Thiadiazole Frameworks

One of the most common approaches involves cyclization of suitable hydrazine derivatives or related intermediates. The general strategy includes the formation of the thiadiazole ring via cyclization of hydrazine derivatives with carbon disulfide or related sulfur donors, followed by halogenation and substitution steps to introduce the desired substituents.

Key steps:

  • Preparation of hydrazine derivatives: Starting from hydrazine or hydrazine derivatives, such as hydrazinecarbothioamide, which can be synthesized via reaction of hydrazine with carbon disulfide.
  • Cyclization with sulfur sources: Heating hydrazine derivatives with carbon disulfide under basic conditions (e.g., potassium hydroxide) facilitates cyclization to form the core 1,2,4-thiadiazole ring.

Example:

Hydrazine + CS2 → Cyclization under basic conditions → 2-Amino-5-mercapto-1,3,4-thiadiazole

This method is supported by Guha's research, where heating potassium salt of thiosemicarbazide with CS2 yields the thiadiazole core.

The introduction of the 2-(trifluoromethyl)phenyl group is often achieved through nucleophilic aromatic substitution on activated aromatic rings, especially those bearing electron-withdrawing groups such as halogens.

Procedure:

  • Use of 2-(trifluoromethyl)phenyl derivatives bearing leaving groups (e.g., halogens) at the appropriate positions.
  • Reaction with nucleophilic thiadiazole intermediates under basic conditions, such as potassium carbonate in dimethylformamide (DMF) at elevated temperatures (~90°C).

This method allows for the attachment of the trifluoromethylphenyl moiety to the thiadiazole core.

Multistep Synthesis via Intermediate Thiadiazole Precursors

A typical multi-step synthesis involves:

  • Step 1: Synthesis of 5-chloro-1,2,4-thiadiazole-3-carboxylic acid derivatives, often via cyclization of hydrazides or thiosemicarbazides with sulfur sources.
  • Step 2: Conversion to intermediates such as 5-chloro-3-mercapto-1,2,4-thiadiazole.
  • Step 3: Alkylation or arylation of the mercapto group using suitable electrophiles, such as 2-(trifluoromethyl)phenyl methyl halides .

Example:

  • Reacting 5-chloro-1,2,4-thiadiazole-3-thiol with 2-(trifluoromethyl)phenyl methyl bromide in the presence of potassium carbonate to afford the target compound.

Use of Precursors from Thiosemicarbazides and Hydrazine Derivatives

Several reports describe the synthesis starting from thiosemicarbazides:

  • Step 1: Formation of thiosemicarbazide derivatives by reacting hydrazine with carbon disulfide.
  • Step 2: Cyclization with formic acid or acyl halides to form the thiadiazole ring.
  • Step 3: Functionalization at the 3-position with the desired aromatic methyl groups via nucleophilic substitution or alkylation.

This approach is supported by methods used to synthesize related thiadiazoles, as outlined by Guha and others.

Patented Methods and Specific Synthetic Routes

According to recent patents, such as the one from VulcanChem, the synthesis involves:

  • Reaction of 5-chloro-1,2,4-thiadiazole with [2-(trifluoromethyl)phenyl]methyl halides under basic conditions (e.g., potassium carbonate in ethanol or DMF).
  • The reaction typically occurs at elevated temperatures (around 80-90°C) to facilitate nucleophilic substitution at the 3-position.

Representative reaction:

5-Chloro-1,2,4-thiadiazole + [2-(trifluoromethyl)phenyl]methyl halide → 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole

Data Table: Summary of Preparation Methods

Method No. Starting Material Key Reagents Conditions Main Features Reference
1 Hydrazine + CS2 KOH, heat Basic, reflux Cyclization to thiadiazole core Guha (Method 4)
2 5-Chloro-1,2,4-thiadiazole Alkyl halides (e.g., methyl halides) 80-90°C, DMF/ethanol Alkylation at sulfur or nitrogen VulcanChem patent
3 Hydrazides or thiosemicarbazides Acyl halides or formic acid Heating, reflux Ring formation via cyclization Literature review
4 Aromatic halides with thiadiazole intermediates Potassium carbonate, DMF 90°C Nucleophilic substitution Patent data

Research Findings and Notes

  • The synthesis of thiadiazoles generally involves initial formation of the core ring via cyclization of hydrazine derivatives with sulfur sources (e.g., CS2).
  • Functionalization at the 3-position with aromatic groups, such as 2-(trifluoromethyl)phenyl , is achieved through nucleophilic substitution or alkylation reactions.
  • The choice of solvent (DMF, ethanol) and base (potassium carbonate, sodium hydride) significantly influences yield and purity.
  • Elevated temperatures (around 80–90°C) are typically employed to promote substitution reactions.
  • Recent patents emphasize the importance of using halogenated aromatic methyl derivatives for efficient attachment of the trifluoromethylphenyl group.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for preparing 5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol intermediates (e.g., 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thiol) are reacted with chloroacetic acid derivatives in alkaline aqueous media, followed by acidification to yield thiadiazole-thioacetic acid hybrids. Key steps include refluxing in ethanol/water mixtures and purification via recrystallization or thin-layer chromatography (TLC) .

Q. Which analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer : A combination of elemental analysis , IR spectrophotometry (to confirm functional groups like C-Cl and CF₃), and ¹H/¹³C NMR (to verify aromatic protons and trifluoromethyl groups) is critical. Chromatographic methods (e.g., HPLC or TLC) ensure purity, while mass spectrometry (MS) confirms molecular weight .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproduct formation often arises from incomplete substitution or oxidation. Optimization includes:

  • Stoichiometric control : Using 1.2–1.5 equivalents of chloroacetic acid to drive the reaction to completion.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol/water mixtures reduce side reactions.
  • Temperature modulation : Reflux at 80–90°C balances reaction rate and thermal decomposition risks .

Q. What computational strategies predict the biological activity of this compound?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with biological targets (e.g., enzymes or receptors). For instance, the trifluoromethyl group’s electron-withdrawing properties enhance binding to hydrophobic pockets, while the thiadiazole core may inhibit ATP-binding sites. Validation via comparative analysis with known bioactive thiadiazoles (e.g., antitumor or antimicrobial agents) is recommended .

Q. How do conflicting reports on biological activity arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from:

  • Assay variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or incubation times.
  • Purity discrepancies : Impurities >5% can skew results. Resolution requires stringent purification (e.g., column chromatography) and standardized bioassays (e.g., MIC testing per CLSI guidelines) .

Q. What role does the trifluoromethyl group play in modulating physicochemical properties?

  • Methodological Answer : The CF₃ group increases lipophilicity (logP ↑ by ~1.5 units), enhancing membrane permeability. It also stabilizes the molecule via steric hindrance and electron-withdrawing effects, reducing metabolic degradation. Comparative studies with non-fluorinated analogs show 2–3× higher bioavailability in pharmacokinetic models .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Core modifications : Synthesize analogs with substituents like methyl, methoxy, or halogens at the phenyl ring.
  • Bioactivity profiling : Test against panels of enzymes (e.g., COX-2, DHFR) or microbial strains.
  • Statistical tools : Use multivariate analysis (e.g., PCA) to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies validate the stability of this compound under physiological conditions?

  • Methodological Answer :

  • pH stability studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC.
  • Light/thermal stability : Expose to UV light (254 nm) or 40–60°C and assess decomposition kinetics using Arrhenius plots .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-{[2-(trifluoromethyl)phenyl]methyl}-1,2,4-thiadiazole

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